molecular formula C8H10BrNO B1311259 4-Bromo-2-methoxy-6-methylaniline CAS No. 348169-39-1

4-Bromo-2-methoxy-6-methylaniline

Cat. No.: B1311259
CAS No.: 348169-39-1
M. Wt: 216.07 g/mol
InChI Key: MTRIPTAVYRAWRG-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxy-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various binding interactions and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but with different substitution patterns.

    4-Bromo-2-methylaniline: Lacks the methoxy group.

    2-Methoxy-4-methylaniline: Lacks the bromine atom.

Uniqueness

4-Bromo-2-methoxy-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, where its specific structure is required for desired chemical transformations and interactions .

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRIPTAVYRAWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443417
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348169-39-1
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of (2-methoxy-6-methyl-phenyl)-amine (14.5 g, 0.11 mol) in methanol (45.6 ml) and acetic acid (14.5 ml) is added dropwise a solution of bromine (5.45 ml) in acetic acid (45.6 ml) via an addition funnel at 0° C. The reaction mixture is allowed to warm to RT and stirred for 2 h at RT. Ethyl acetate (90 ml) is added and the solid is collected by filtration. The solid thus obtained is washed with ethyl acetate to obtain (4-bromo-2-methoxy-6-methyl-phenyl)-amine as hydrobromide.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-water cooled solution of 2-methoxy-6-methylaniline (10 g, 72.9 mmol) in 30 mL of methanol and 10 mL of acetic acid was added dropwise bromine (3.75 mL, 72.9 mmol). The reaction mixture was allowed to stand for overnight. The solvent was removed under reduced pressure and the residue was suspended in 60 mL of IN NaOH and extracted with ethyl acetate and dried over sodium sulfate and evaporated to dryness to give reddish crude product, which was recrystallized from hexane to give pure product (14.3 g, 91%).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

To 2-methoxy-6-methyl-phenylamine (10.0 g) dissolved in acetonitrile (200 mL) was added N-bromosuccinimide (14.3 g) and the reaction mixture was heated to 145° C. for 15 minutes in a sealed microwave process vessel. The crude mixture was filtered through Celite, diluted with diethyl ether (200 mL) and washed with sodium hydroxide (2 M, 2×100 mL) and brine (1×100 mL). The organic phase was dried over magnesium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 3.4 g (26%) of the title compound as a black solid. NMR (500 MHz, DMSO-d6): 2.06 (s, 3H), 3.77 (s, 3H), 4.55 (s, 2H), 6.78 (d, 1H), 6.82 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods IV

Procedure details

In a 100 mL round bottom flask, 2-methoxy-6-methyl-phenylamine (4.54 g, 33.16 mmol) was dissolved in 15 mL MeOH and 5 mL acetic acid. The flask was cooled to 0° C. Bromine (1.7 mL, 33.16 mmol) in 5 mL acetic acid was added to the reaction dropwise (over 30 minutes). The reaction mixture was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. 1N NaOH was added to neutralize the reaction at 0° C. Ethyl acetate was added to extract the reaction mixture. The organic layer was concentrated after drying over anhydrous sodium sulfate to give a dark brown solid (5.8 g, 81%). LC-MS shows 218.0 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.88 (s, 1H), 6.81 (s, 1H), 3.84 (s, 3H), 2.11 (s, 3H).
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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